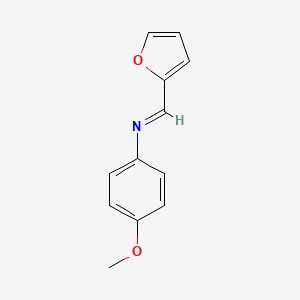
N-(Furfurylidene)-P-anisidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(Furfurylidène)-P-anisidine est un composé organique appartenant à la classe des bases de Schiff. Elle est formée par la condensation du furfural et de la P-anisidine. Ce composé est caractérisé par la présence d'un cycle furanne et d'un groupe imine, qui contribuent à ses propriétés chimiques et sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La N-(Furfurylidène)-P-anisidine est généralement synthétisée par une réaction de condensation entre le furfural et la P-anisidine. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, sous reflux. Le mélange réactionnel est chauffé pour faciliter le processus de condensation, et le produit est ensuite isolé par filtration et recristallisation .
Méthodes de production industrielle
Dans un contexte industriel, la synthèse de la N-(Furfurylidène)-P-anisidine peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un meilleur contrôle des conditions réactionnelles, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La N-(Furfurylidène)-P-anisidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe imine en groupe amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique et le cycle furanne.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les acides et les bases sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxydés des cycles furanne et aromatique.
Réduction : Amines et autres formes réduites du composé.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
La N-(Furfurylidène)-P-anisidine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme ligand en chimie de coordination et comme précurseur pour la synthèse d'autres composés organiques.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés bioactives.
Industrie : Utilisée dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la N-(Furfurylidène)-P-anisidine implique son interaction avec diverses cibles moléculaires. Le groupe imine peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires. Le cycle furanne peut également participer à des interactions π-π avec les résidus aromatiques des protéines, contribuant ainsi à ses effets biologiques .
Mécanisme D'action
The mechanism of action of N-(Furfurylidene)-P-anisidine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(Furfurylidène)-P-toluidine : Structure similaire, mais avec un groupe méthyle sur le cycle aromatique.
N-(Furfurylidène)-P-chloroaniline : Contient un atome de chlore sur le cycle aromatique.
N-(Furfurylidène)-P-nitroaniline : Contient un groupe nitro sur le cycle aromatique.
Unicité
La N-(Furfurylidène)-P-anisidine est unique en raison de la présence du groupe méthoxy sur le cycle aromatique, qui peut influencer ses propriétés électroniques et sa réactivité. Cela en fait un composé précieux pour diverses applications chimiques et biologiques .
Propriétés
Numéro CAS |
1749-14-0 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-(furan-2-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C12H11NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3 |
Clé InChI |
WAWJOIUQEZYIAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



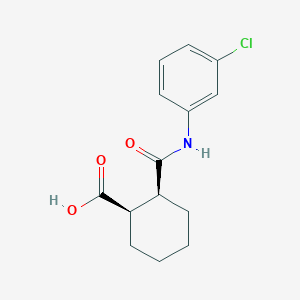
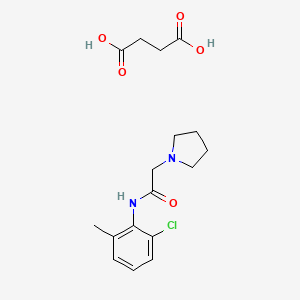
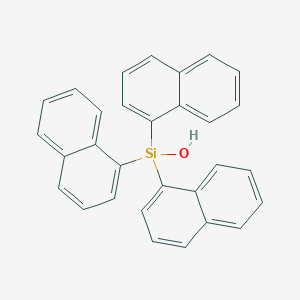
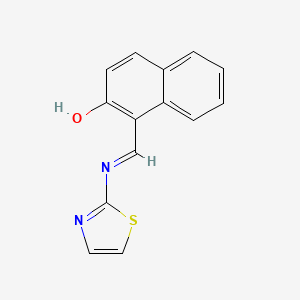
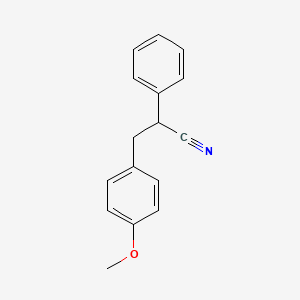
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

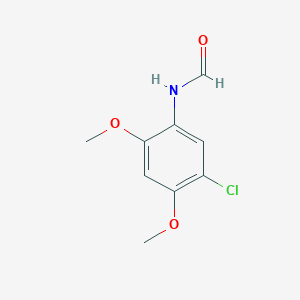

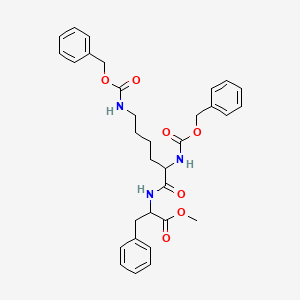
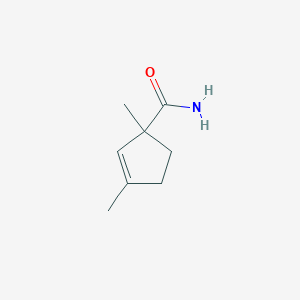
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)

